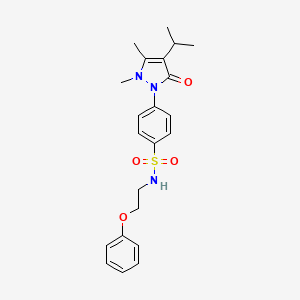
4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide
Übersicht
Beschreibung
BC-LI-0186 ist eine Verbindung, die als Inhibitor des GTPase-Enzyms Leucyl-tRNA-Synthetase wirkt. Dieses Enzym ist Teil des mTOR-Komplexes und fungiert als Leucin-Sensor, der mTORC1 in Gegenwart von Leucin stimuliert . BC-LI-0186 blockiert die Docking-Stelle für mTORC1, verhindert die Aktivierung von mTOR und die erhöhte Proteinsynthese, die normalerweise durch verzweigtkettige Aminosäuren wie Leucin ausgelöst wird .
Vorbereitungsmethoden
Die Synthese von BC-LI-0186 umfasst mehrere Schritte, darunter die Bildung des Pyrazolrings und der Sulfonamidverknüpfung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Fließreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .
Wirkmechanismus
Target of Action
BC-LI-0186, also known as 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide, primarily targets the Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD) . LRS is an enzyme that plays a crucial role in protein synthesis by catalyzing the ligation of leucine to its cognate tRNA . RagD is a protein involved in the activation of mTORC1, a protein complex that regulates cell growth and survival .
Mode of Action
BC-LI-0186 acts as a potent and selective inhibitor of the interaction between LRS and RagD . It competitively binds to the RagD interacting site of LRS, thereby inhibiting the activation of mTORC1 . Importantly, BC-LI-0186 does this without affecting the separate catalytic activity of LRS .
Biochemical Pathways
The primary biochemical pathway affected by BC-LI-0186 is the mTORC1 pathway . By inhibiting the interaction between LRS and RagD, BC-LI-0186 prevents the activation of mTORC1, which is usually triggered by branched-chain amino acids such as leucine . This results in decreased protein synthesis, affecting various downstream effects related to cell growth and survival .
Result of Action
The molecular effect of BC-LI-0186 is the inhibition of mTORC1 activation, leading to decreased protein synthesis . On a cellular level, this results in suppressed growth of cancer cells, particularly those resistant to rapamycin . BC-LI-0186 has also been shown to promote muscle regeneration after injury .
Action Environment
The action of BC-LI-0186 can be influenced by environmental factors such as the presence of leucine, a branched-chain amino acid that usually triggers mTORC1 activation . In the absence of leucine, BC-LI-0186 can suppress mTORC1 activation more effectively
Biochemische Analyse
Biochemical Properties
BC-LI-0186 plays a crucial role in biochemical reactions. It competes against RagD for LRS VC domain binding, thereby inhibiting lysosomal localization of LRS and mTORC1 activity . It does not affect LRS-Vps34, LRS-EPRS, RagB-RagD association, mTORC1 complex formation or the activities of 12 kinases .
Cellular Effects
The effects of BC-LI-0186 on various types of cells and cellular processes are profound. It influences cell function by inhibiting mTOR complex 1 activity by blocking binding to LRS without affecting catalytic activity . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
BC-LI-0186 exerts its effects at the molecular level through a variety of mechanisms. It competes against RagD for LRS VC domain binding, inhibiting Leu-dependent LRS lysosomal membrane localization . This does not affect ARF1 activation, AKT S473 phosphorylation, Glu- or Arg-dependent S6K phosphorylation, nor the cytosolic and mitochondrial LRS catalytic activities .
Temporal Effects in Laboratory Settings
Over time, BC-LI-0186 has shown to effectively suppress the growth of rapamycin-resistant MCT116 MM cancer cells with mTOR-S2035I mutation both in cultures and in mice in vivo .
Vorbereitungsmethoden
The synthesis of BC-LI-0186 involves several steps, including the formation of the pyrazole ring and the sulfonamide linkage. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
BC-LI-0186 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können am aromatischen Ring oder am Pyrazolring auftreten, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
BC-LI-0186 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapeutika, die auf den mTOR-Signalweg abzielen.
Wirkmechanismus
BC-LI-0186 übt seine Wirkungen aus, indem es die Interaktion zwischen Leucyl-tRNA-Synthetase und dem Ras-verwandten GTP-bindenden Protein D hemmt. Diese Hemmung verhindert die Aktivierung von mTORC1, was zu einer verringerten Proteinsynthese und Zellwachstum führt . Die Verbindung blockiert speziell die Docking-Stelle für mTORC1, ohne die separate katalytische Aktivität von Leucyl-tRNA-Synthetase zu beeinflussen .
Wissenschaftliche Forschungsanwendungen
BC-LI-0186 has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
BC-LI-0186 ist einzigartig in seiner selektiven Hemmung von Leucyl-tRNA-Synthetase und seiner Fähigkeit, die Aktivierung von mTORC1 zu blockieren, ohne andere Signalwege zu beeinflussen . Ähnliche Verbindungen umfassen:
BC-LI-0187: Ein weiterer Inhibitor von Leucyl-tRNA-Synthetase mit leicht unterschiedlichen chemischen Eigenschaften.
BC-LI-0188: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlicher Selektivität und Potenz.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität, Potenz und potenziellen therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16(2)21-17(3)24(4)25(22(21)26)18-10-12-20(13-11-18)30(27,28)23-14-15-29-19-8-6-5-7-9-19/h5-13,16,23H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYWMHPZMHDCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336671 | |
| Record name | BC-LI-0186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695207-56-8 | |
| Record name | BC-LI-0186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


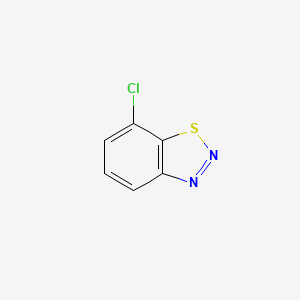
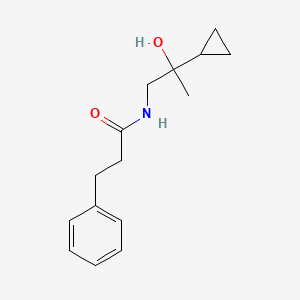
![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)
![4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)
![4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2781085.png)
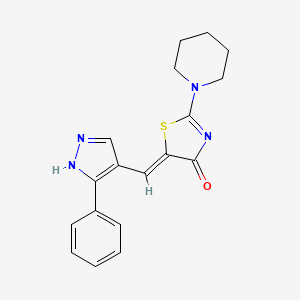
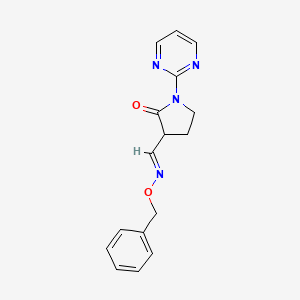
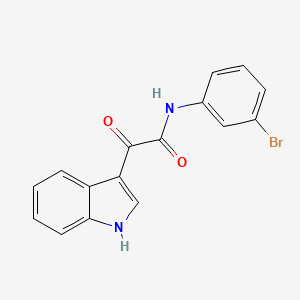
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2781090.png)
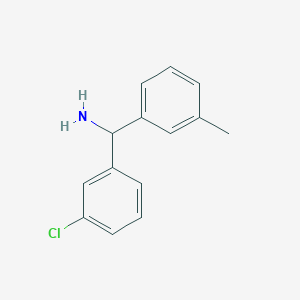
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)
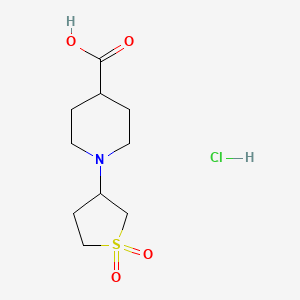
![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)
